molecular formula C18H14N4O3S B2421594 ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-36-2

ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2421594
CAS No.: 1396868-36-2
M. Wt: 366.4
InChI Key: DIHZGJRNILSHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a pyrazolo[1,5-a]pyridine core, and an ethyl ester group. The combination of these structural elements imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Construction of the pyrazolo[1,5-a]pyridine core: This step often involves the reaction of a pyrazole derivative with a pyridine carboxylic acid or its ester in the presence of a dehydrating agent.

    Coupling of the benzo[d]thiazole and pyrazolo[1,5-a]pyridine units: This is typically done through an amide bond formation using coupling reagents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

ethyl 5-(1,3-benzothiazole-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents and functional groups attached. They are known for their antiviral and antitumor activities.

    Benzo[d]thiazole derivatives: These compounds have a benzo[d]thiazole moiety and are studied for their antimicrobial and anticancer properties.

    Ethyl esters of heterocyclic compounds: These compounds have an ethyl ester group and are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of structural elements, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-(1,3-benzothiazole-2-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-2-25-18(24)12-10-19-22-8-7-11(9-14(12)22)20-16(23)17-21-13-5-3-4-6-15(13)26-17/h3-10H,2H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHZGJRNILSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.